Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
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Overview
Description
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organosilicon compound. It features a unique bicyclic structure that includes a cyclopropyl group and a trioxabicyclo octane moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to purify and isolate the final product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the silicon atom.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides.
Scientific Research Applications
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and producing desired effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure and undergo comparable chemical reactions.
Tropane Alkaloids: These compounds have a related bicyclic scaffold and exhibit interesting biological activities.
Uniqueness
Silane, ((4-(4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to its combination of a cyclopropyl group and a trioxabicyclo octane moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
131505-56-1 |
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Molecular Formula |
C20H26O3Si |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
trimethyl-[2-[4-[4-(1-methylcyclopropyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H26O3Si/c1-18(10-11-18)19-13-21-20(22-14-19,23-15-19)17-7-5-16(6-8-17)9-12-24(2,3)4/h5-8H,10-11,13-15H2,1-4H3 |
InChI Key |
UMUKXNNKTPTSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C[Si](C)(C)C |
Origin of Product |
United States |
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